molecular formula C20H18ClNO4 B13311508 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

Cat. No.: B13311508
M. Wt: 371.8 g/mol
InChI Key: BZHPPGOOSQUJKU-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a synthetic compound primarily used in research and development. It is known for its role in peptide synthesis and is often utilized as a building block in the creation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is widely used in peptide synthesis, particularly in the creation of peptide libraries for drug discovery. It is also employed in the study of protein-protein interactions and the development of novel therapeutic agents. In the field of biology, it is used to investigate cellular processes and signaling pathways .

Mechanism of Action

The compound exerts its effects by acting as a protecting group for amino acids during peptide synthesis. It prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl group is later removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is unique due to the presence of the chloro group, which allows for additional functionalization and derivatization. This makes it a versatile building block in synthetic chemistry, offering more options for creating complex molecules compared to its analogs .

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

(E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid

InChI

InChI=1S/C20H18ClNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-9,11,17-18H,10,12H2,(H,22,25)(H,23,24)/b11-5+

InChI Key

BZHPPGOOSQUJKU-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C/C=C/Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC=CCl)C(=O)O

Origin of Product

United States

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